molecular formula C16H13NO2 B11866170 6-Methoxy-3-phenylquinolin-4(1H)-one

6-Methoxy-3-phenylquinolin-4(1H)-one

Cat. No.: B11866170
M. Wt: 251.28 g/mol
InChI Key: GVILLHOTSRETJB-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 6th position, a phenyl group at the 3rd position, and a quinolin-4-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: Aniline derivatives and methoxy-substituted benzaldehydes.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the methoxy-substituted benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinoline core.

    Oxidation: The resulting quinoline derivative is oxidized to form the quinolin-4-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives with different substituents.

    Reduction: Reduction reactions can convert the quinolin-4-one core to quinoline or tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinolin-4-one derivatives with various substituents.

    Reduction: Quinoline or tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with new substituents at specific positions.

Scientific Research Applications

6-Methoxy-3-phenylquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: It is explored for its potential use in organic electronics and photonic materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinolin-4(1H)-one: Lacks the phenyl group at the 3rd position.

    3-Phenylquinolin-4(1H)-one: Lacks the methoxy group at the 6th position.

    6-Methoxy-2-phenylquinolin-4(1H)-one: Has the phenyl group at the 2nd position instead of the 3rd position.

Uniqueness

6-Methoxy-3-phenylquinolin-4(1H)-one is unique due to the presence of both the methoxy group at the 6th position and the phenyl group at the 3rd position

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

6-methoxy-3-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-15-13(9-12)16(18)14(10-17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

GVILLHOTSRETJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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